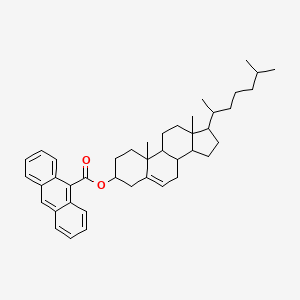

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

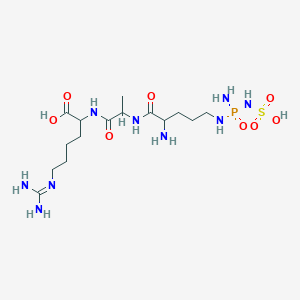

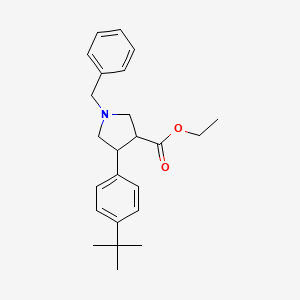

Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato es un compuesto orgánico complejo con la fórmula molecular C42H54O2. Es un derivado del colesterol, donde el grupo hidroxilo en el tercer carbono está esterificado con ácido 9-antracenocarboxílico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato típicamente implica la esterificación de Colest-5-en-3-ol con ácido 9-antracenocarboxílico. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). Las condiciones de reacción a menudo incluyen la reflujo de los reactivos en un solvente anhidro como el diclorometano .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas de purificación como la cromatografía en columna y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir el grupo éster de nuevo al alcohol y al ácido carboxílico.

Sustitución: La parte de antraceno puede sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.

Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como el bromo (Br2) o el ácido nítrico (HNO3).

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación del alcohol y ácido carboxílico originales.

Sustitución: Diversos derivados de antraceno sustituidos.

Aplicaciones Científicas De Investigación

Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato tiene varias aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo en estudios de reacciones de esterificación y sustitución.

Biología: Investigado por su posible papel en estudios de membrana celular debido a su estructura de colesterol.

Medicina: Explorado por su posible uso en sistemas de liberación de fármacos y como una sonda en estudios de fluorescencia.

Industria: Utilizado en el desarrollo de materiales avanzados y sensores.

Mecanismo De Acción

El mecanismo de acción de Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato involucra su interacción con varios objetivos moleculares. La estructura de colesterol le permite integrarse en las membranas celulares, lo que podría afectar la fluidez y la función de la membrana. La parte de antraceno puede participar en estudios de transferencia de energía de resonancia de fluorescencia (FRET), lo que lo hace útil como una sonda en ensayos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

Benzoato de colesterol: Otro éster de colesterol, utilizado en estudios de cristales líquidos.

Oleato de colesterol: Un éster de colesterol que se encuentra de forma natural, encontrado en tejidos humanos.

Acetato de colesterol: Un éster simple de colesterol, utilizado en varios estudios químicos.

Unicidad

Colest-5-en-3-ol (3b)-, 9-antracenocarboxilato es único debido a su combinación de una estructura de colesterol y una parte de antraceno. Esta doble funcionalidad le permite utilizarse en una amplia gama de aplicaciones, desde ensayos bioquímicos hasta ciencia de materiales .

Propiedades

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGWOPYZVAWWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)

![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)

![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)